molecular formula C7H14O3 B1224754 2-Hydroxyheptanoic acid CAS No. 636-69-1

2-Hydroxyheptanoic acid

Cat. No.: B1224754
CAS No.: 636-69-1
M. Wt: 146.18 g/mol
InChI Key: RGMMREBHCYXQMA-UHFFFAOYSA-N
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Description

2-Hydroxyheptanoic acid is a monohydroxy fatty acid derived from heptanoic acid, with a hydroxy group substituted at the second carbon position.

Biochemical Analysis

Biochemical Properties

2-Hydroxyheptanoic acid plays a significant role in biochemical reactions as a metabolite. It interacts with various enzymes and proteins, influencing metabolic pathways. For instance, it is known to act as a substrate for certain dehydrogenases, which catalyze its oxidation. Additionally, this compound can interact with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. This compound can modulate gene expression related to fatty acid oxidation and synthesis. Moreover, this compound impacts cellular metabolism by serving as an intermediate in the breakdown and synthesis of other fatty acids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it may inhibit enzymes involved in fatty acid synthesis while activating those involved in fatty acid oxidation. These interactions lead to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic processes and improve energy efficiency. At high doses, it may exhibit toxic effects, such as liver damage or metabolic imbalances. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects begin to manifest .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are crucial for the β-oxidation of fatty acids. These interactions influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These proteins facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity in specific tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments provide distinct environments and interact with different sets of biomolecules. Targeting signals and post-translational modifications may direct this compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyheptanoic acid can be synthesized through the selective oxidation of heptane. This process involves the use of a multi-enzyme cascade conversion system that includes internal cofactor and hydrogen peroxide recycling. The selective activation of carbon-hydrogen bonds in heptane is achieved under mild conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the chemical oxidation of heptanoic acid derivatives. This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of oxidizing agents .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 2-oxoheptanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-hydroxyheptanol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

    2-Hydroxyhexanoic acid: Similar structure but with one less carbon atom.

    2-Hydroxyoctanoic acid: Similar structure but with one more carbon atom.

    3-Hydroxyheptanoic acid: Hydroxy group substituted at the third carbon position instead of the second.

Uniqueness: 2-Hydroxyheptanoic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying the effects of hydroxy group positioning on fatty acid metabolism and for synthesizing specific derivatives with desired properties .

Properties

IUPAC Name

2-hydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-3-4-5-6(8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMMREBHCYXQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979816
Record name 2-Hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-69-1
Record name 2-Hydroxyheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyheptanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the stereochemistry of 2-hydroxyheptanoic acid impact the biological activity of peptides containing it?

A1: Research suggests that the stereochemistry of this compound plays a crucial role in determining the biological activity of peptides incorporating this molecule. For instance, in a study investigating analgesic dipeptide derivatives, researchers synthesized a series of diastereomeric dipeptides containing 2-[(o-nitrophenyl)sulfenyl]tryptophan and either (2S,3R)- or (2R,3S)-3,7-diamino-2-hydroxyheptanoic acid (DAHHA) []. The results demonstrated that the (2S,3R)-DAHHA-containing dipeptide exhibited significantly higher potency and selectivity as an inhibitor of enkephalin-degrading aminopeptidases compared to its diastereomeric counterpart []. This example highlights the importance of stereochemical configuration in influencing the interaction of this compound-containing peptides with their biological targets.

Q2: Can you provide an example of how this compound is incorporated into a naturally occurring peptide? What are the implications for its biological activity?

A2: Verticilide, a 24-membered cyclic depsipeptide isolated from Verticillium sp. FKI-1033, contains this compound within its structure []. This compound exhibits insecticidal activity and inhibits ryanodine binding to the ryanodine receptor (RyR) []. The absolute configuration of this compound in verticilide was determined through a combination of chiral HPLC analysis of degradation products and comparison with synthesized standards []. This elucidation of verticilide's structure provides a foundation for further investigation into the structure-activity relationships of this natural product and its potential applications.

Q3: Are there any known biotransformations of heptanal involving this compound as an intermediate or product?

A3: Yes, a study investigating the bioconversion of heptanal by Saccharomyces cerevisiae revealed that this compound is produced as a minor co-product during the conversion of heptanal to heptanol []. While heptanol was the major product, the formation of this compound suggests its potential role as an intermediate in the metabolic pathway of heptanal in this yeast strain []. This finding highlights the potential for biocatalytic routes to produce this compound and its derivatives.

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